molecular formula C7H13N3 B1320233 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine CAS No. 1006483-34-6

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B1320233
CAS No.: 1006483-34-6
M. Wt: 139.2 g/mol
InChI Key: PTVGQYPGYSFDRA-UHFFFAOYSA-N
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Description

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is an organic compound that belongs to the class of pyrazoles It is characterized by a pyrazole ring substituted with a methyl group at the 4-position and a propan-2-amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromo-1-propanamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-methyl-1H-pyrazole in an appropriate solvent such as ethanol.
  • Add 2-bromo-1-propanamine to the solution.
  • Introduce a base, such as potassium carbonate, to facilitate the reaction.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrazole: Similar structure with an amino group at the 4-position instead of the propan-2-amine group.

    1-Methyl-1H-pyrazol-4-amine: Similar structure with an amino group at the 4-position.

    3-Methyl-1H-pyrazol-5-amine: Similar structure with a methyl group at the 3-position and an amino group at the 5-position.

Uniqueness

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is unique due to the presence of both a pyrazole ring and a propan-2-amine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylpyrazol-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVGQYPGYSFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287264
Record name α,4-Dimethyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006483-34-6
Record name α,4-Dimethyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006483-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,4-Dimethyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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